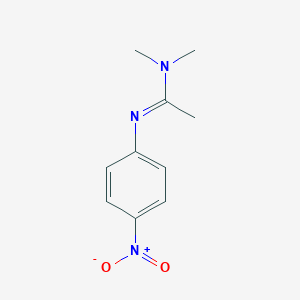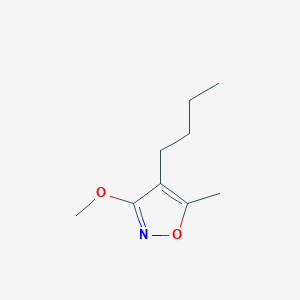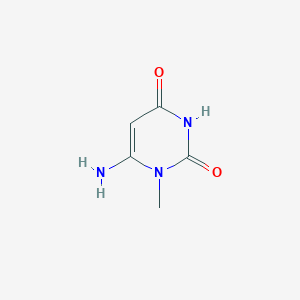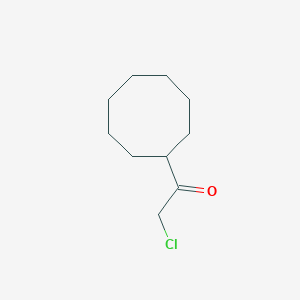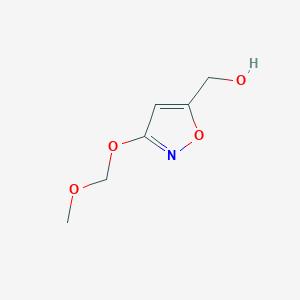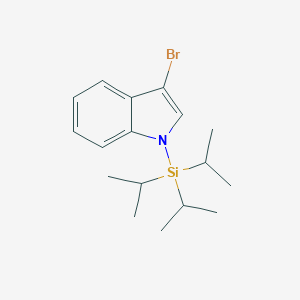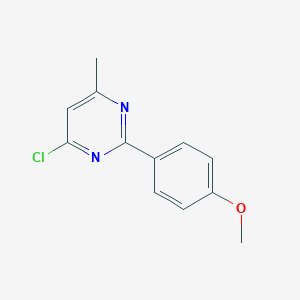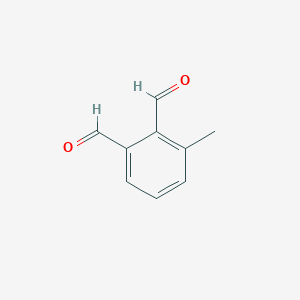
3-Methylphthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-Methylphthalaldehyde involves the conversion of 3-Methylphthalic anhydride to 3-Methylphthalic acid, followed by oxidation to form 3-Methylphthalaldehyde.
Starting Materials
3-Methylphthalic anhydride, Sodium hydroxide, Water, Hydrochloric acid, Sodium hypochlorite, Acetic acid
Reaction
Step 1: Dissolve 3-Methylphthalic anhydride in a mixture of sodium hydroxide and water to form 3-Methylphthalic acid., Step 2: Add hydrochloric acid to the solution to adjust the pH to 2-3., Step 3: Add sodium hypochlorite to the solution to oxidize 3-Methylphthalic acid to 3-Methylphthalaldehyde., Step 4: Acidify the solution with hydrochloric acid to form 3-Methylphthalaldehyde., Step 5: Extract the 3-Methylphthalaldehyde with acetic acid.
Wirkmechanismus
The mechanism of action of 3-Methylphthalaldehyde involves its reaction with ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the biological system. Therefore, 3-Methylphthalaldehyde can be used as a sensitive and specific probe for detecting the presence of ROS in biological samples.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methylphthalaldehyde does not have any significant biochemical or physiological effects on biological systems. It does not interfere with cellular metabolism or affect cell viability. Therefore, it is considered a safe and reliable probe for detecting ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylphthalaldehyde as a fluorescent probe for detecting ROS in biological systems are its high sensitivity and specificity. It can detect ROS at concentrations as low as nanomolar levels. Additionally, it is easy to use and does not require any specialized equipment. However, the limitations of using 3-Methylphthalaldehyde include its limited solubility in aqueous solutions and its sensitivity to pH changes. Therefore, it is important to carefully optimize the experimental conditions to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the use of 3-Methylphthalaldehyde in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. By detecting ROS in biological systems, 3-Methylphthalaldehyde can help identify potential targets for drug development. Additionally, 3-Methylphthalaldehyde can be used in the development of new diagnostic tools for diseases associated with oxidative stress. Finally, the synthesis of new derivatives of 3-Methylphthalaldehyde with improved solubility and sensitivity could lead to the development of even more sensitive and specific probes for detecting ROS in biological systems.
Conclusion:
In conclusion, 3-Methylphthalaldehyde is a valuable tool for scientific research in the field of oxidative stress. Its high sensitivity and specificity make it an ideal fluorescent probe for detecting ROS in biological systems. While there are limitations to its use, careful optimization of experimental conditions can ensure accurate and reliable results. Looking forward, there are several exciting future directions for the use of 3-Methylphthalaldehyde in scientific research, including the development of new therapies and diagnostic tools for diseases associated with oxidative stress.
Wissenschaftliche Forschungsanwendungen
3-Methylphthalaldehyde is widely used in scientific research as a fluorescent probe for detecting the presence of ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological processes. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalaldehyde | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

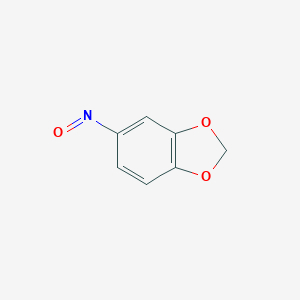
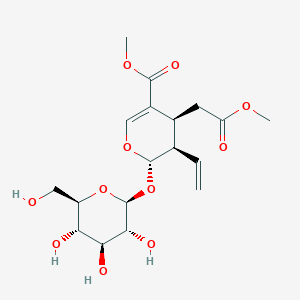

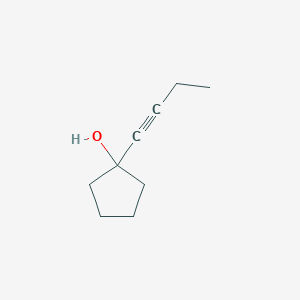

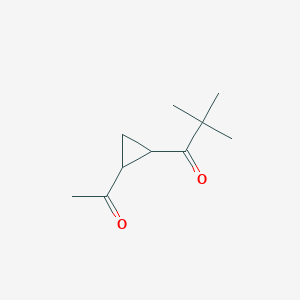
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
